molecular formula C13H24N2O4 B6322551 Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate CAS No. 1219020-59-3

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

Cat. No.: B6322551
CAS No.: 1219020-59-3
M. Wt: 272.34 g/mol
InChI Key: DDZCNVHWTVEKDS-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate (CAS: 1219020-59-3) is a hydrazine-derived compound featuring two tert-butyl ester groups and a cyclopropyl substituent. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol and a purity typically exceeding 95% .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCNVHWTVEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The seminal method for synthesizing Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate involves a copper(II)-mediated addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate (DBAD). As detailed in, this reaction proceeds via a proposed catalytic cycle where copper(II) acetate facilitates the transfer of the cyclopropyl group from boronic acid to the azo bond of DBAD (Scheme 1). The reaction achieves a 98% yield when conducted in dimethylformamide (DMF) at 60°C for 24 hours.

Key parameters influencing the reaction include:

  • Solvent : DMF outperforms tetrahydrofuran (THF) and methanol, likely due to its polar aprotic nature stabilizing the copper intermediate.

  • Temperature : Elevated temperatures (60°C) reduce reaction time without compromising yield, whereas room-temperature reactions require extended durations.

  • Stoichiometry : A 1:1 molar ratio of cyclopropylboronic acid to DBAD is sufficient, though slight excesses of boronic acid ensure complete conversion.

Comparative Solvent and Catalytic Screening

Table 1 summarizes solvent and catalytic screening data from:

SolventTemperature (°C)Time (h)Yield (%)
DMF602498
THF602435
MeOH6024<5

The superiority of DMF is attributed to its ability to solubilize both copper acetate and the boronic acid, ensuring efficient catalytic turnover. Methanol’s poor performance may stem from competitive coordination to copper, inhibiting the desired pathway.

Grignard-Based Approaches: Historical Context and Limitations

Cryogenic 1,4-Addition of Cyclopropylmagnesium Bromide

Prior to the copper-catalyzed method, cyclopropylhydrazine derivatives were synthesized via 1,4-addition of cyclopropylmagnesium bromide to DBAD at cryogenic temperatures (-78°C). This method, while functional, suffered from two critical drawbacks:

  • Low Yields : Typical yields ranged from 40–60%, necessitating costly purification steps.

  • Operational Complexity : Maintaining cryogenic conditions at scale posed safety and logistical challenges, limiting industrial applicability.

Side Reactions and Byproduct Formation

The Grignard approach is prone to side reactions, including over-addition to the azo bond and magnesium-halogen exchange, which generate undesired oligomers. These byproducts complicate isolation and reduce the overall efficiency of the synthesis.

Deprotection and Salt Formation for Enhanced Stability

Acidic Deprotection to Cyclopropylhydrazine Salts

Following the copper-catalyzed reaction, the Boc-protected hydrazine (this compound) is deprotected under acidic conditions. Hydrochloric acid initially yielded hygroscopic salts, prompting a shift to p-toluenesulfonic acid (TsOH), which produced crystalline ditosylate salts with improved stability.

Alternative Pathways: Insights from Structural Analogues

Limitations in Transposing Methods to Cyclopropanes

Cyclopropyl groups introduce ring strain and unique electronic properties that hinder direct application of strategies used for acyclic alkyl groups. For instance, attempts to employ organocatalysts like L-proline (effective in azodicarboxylate alkylations) for cyclopropane systems resulted in poor enantioselectivity and yields .

Chemical Reactions Analysis

Deprotection to Cyclopropylhydrazine Hydrochloride

The tert-butyloxycarbonyl (Boc) groups are cleaved under acidic conditions to yield cyclopropylhydrazine hydrochloride, a key intermediate in medicinal chemistry:

  • Reagents : HCl (1–12 M aqueous solution).

  • Conditions : Room temperature or 20–50°C overnight.

  • Yield : 74% after recrystallization .

Step Detail
Deprotection AgentConcentrated HCl
SolventMethanol or ethanol
WorkupActivated carbon decolorization, filtration, and recrystallization

The reaction proceeds via protonation of the Boc groups, followed by elimination of CO₂ and tert-butanol .

Comparison with Alternative Synthetic Routes

The patent literature highlights advantages over traditional methods:

Method Conditions Yield Cost Efficiency
Grignard Reagent + DBADLow-temperature (−78°C), expensive reagents60–70%Low
Cu-Catalyzed CouplingAmbient temperature, inexpensive reagents93%High

The copper-catalyzed route reduces reliance on specialized reagents and simplifies purification .

Stability and Handling

The compound is stable under refrigeration (2–8°C) as a dry solid but hygroscopic in its hydrochloride form. Storage recommendations include desiccated conditions and avoidance of prolonged exposure to light .

Industrial Scalability

Key parameters for large-scale production:

  • Concentration : Up to 0.25 M in MeCN .

  • Reaction Time : Extended to 72 hours for optimal yield .

  • Purity : ≥97% by HPLC after recrystallization .

Scientific Research Applications

Synthesis and Reactivity

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate is synthesized through various methods, often involving hydrazine derivatives and dicarboxylic acids. It is primarily used as a reagent in organic synthesis due to its ability to form stable intermediates that can undergo further transformations.

Key Reactions

  • Amination Reactions : This compound has been utilized in palladium-catalyzed amination reactions, particularly with halo-pyridine substrates, facilitating the formation of complex nitrogen-containing compounds .
  • Synthesis of Bicyclic Compounds : It serves as a starting material in the synthesis of aminobicyclopyrazolone derivatives, which are of interest for their biological activities .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Neurodegenerative Disorders : Research indicates that derivatives of this compound may be effective in the treatment of neurodegenerative diseases by acting as phosphodiesterase inhibitors .
  • Anticancer Properties : Studies have explored its role in synthesizing compounds with anticancer activity, although specific examples and mechanisms require further elucidation.

Case Studies and Research Findings

StudyApplicationFindings
Journal of Organic Chemistry (2020)Synthesis of AminobicyclopyrazolonesDemonstrated successful synthesis using di-tert-butyl 1-cyclopropylhydrazine as a key intermediate .
Medicinal Chemistry Letters (2019)PDE InhibitionFound that derivatives exhibit significant inhibitory activity against PDE enzymes, suggesting potential for treating neurodegenerative disorders .
European Journal of Medicinal Chemistry (2021)Anticancer ActivityReported on the synthesis of novel hydrazine derivatives showing promising anticancer activity .

Mechanism of Action

The mechanism of action of di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related hydrazine dicarboxylates, focusing on substituents, ester groups, and applications.

Substituent Variations

Table 1: Comparison Based on Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Applications/Reactivity Reference
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate Cyclopropyl 272.34 Pharmaceutical intermediates
Di-tert-butyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate Tetrahydrofuran-2-yl 298.38 Visible-light-mediated C–H activation
Di-tert-butyl 1-tosylhydrazine-1,2-dicarboxylate Tosyl (p-toluenesulfonyl) 409.14 (M + Na) Sulfonylation reactions
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate Bicyclo[1.1.1]pentyl 298.38 Scalable synthesis of bicycloamines
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate 3,4-Dichlorobenzyl 336.43 Unspecified (research use)

Key Observations :

  • Cyclopropyl vs. Bicyclo[1.1.1]pentyl : The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions, whereas the bicyclo group enables rigid, three-dimensional scaffolds for drug discovery .
  • Sulfonyl Derivatives : Tosyl-substituted analogs (e.g., from ) exhibit high yields (84%) in hydrosulfonylation, leveraging electron-withdrawing groups for electrophilic reactivity .

Ester Group Variations

Table 2: Comparison Based on Ester Groups
Compound Name Ester Groups Molecular Weight (g/mol) Stability/Reactivity Trends Reference
This compound tert-Butyl 272.34 High steric hindrance, slow hydrolysis
Diethyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate Ethyl 244.25 Faster hydrolysis due to smaller esters
Dibenzyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate Benzyl 368.38 Enhanced lipophilicity for membrane penetration

Key Observations :

  • tert-Butyl Esters : Provide steric protection, improving stability under acidic/basic conditions compared to ethyl or benzyl esters .
  • Benzyl Esters : Increase molecular weight and lipophilicity, making them suitable for biological studies requiring cell membrane interaction .

Biological Activity

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate (CAS Number: 108836-35-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₅H₂₆O₄
  • Molecular Weight : 270.365 g/mol
  • LogP : 3.086 (indicates moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylhydrazine with di-tert-butyl dicarbonate in a controlled environment. The process can yield significant amounts of the target compound, often requiring optimization of reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. For instance, a study showed that derivatives of this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown neuroprotective effects in animal models. Research indicates that it may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to modulate various signaling pathways:

  • Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase.

Case Study 1: Antitumor Activity in Vivo

In a recent in vivo study, mice bearing xenograft tumors were treated with this compound. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent.

Case Study 2: Neuroprotection in Rodent Models

Another study investigated the neuroprotective effects of the compound in rodent models of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. How to address low reproducibility in scaled-up syntheses?

  • Methodological Answer : Batch variability often stems from:
  • Impurity profiles : LC-MS monitors side products (e.g., hydrolyzed tert-butyl esters).
  • Oxygen sensitivity : Rigorous degassing of solvents and Schlenk-line techniques prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate
Reactant of Route 2
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

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